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Compound of Interest

Compound Name: Suberic acid

Cat. No.: B032711 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of suberic acid with established dicarboxylic

acid excipients, offering a critical evaluation of its suitability and safety in pharmaceutical

formulations. By presenting quantitative safety data, detailed experimental methodologies, and

a clear visualization of the excipient safety evaluation process, this document serves as a vital

resource for formulation scientists and toxicologists.

Executive Summary
Suberic acid, a naturally occurring dicarboxylic acid, has been explored for various industrial

applications, including in the synthesis of polymers and as a pharmaceutical intermediate.

However, its validation as a safe excipient for direct use in drug formulations is a critical

concern for drug developers. This guide contrasts the safety profile of suberic acid with that of

structurally related dicarboxylic acids that are already approved by the U.S. Food and Drug

Administration (FDA) for use as excipients. These alternatives include succinic acid, adipic

acid, fumaric acid, malic acid, and tartaric acid.

A thorough review of available toxicological data reveals that while suberic acid exhibits a

relatively low acute oral toxicity, it is not currently listed in the FDA's Inactive Ingredient

Database (IID), a key indicator of its regulatory acceptance as a pharmaceutical excipient in the

United States. In contrast, the comparator dicarboxylic acids have established safety profiles

and are approved for use in various dosage forms.
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Comparative Safety Data
The following table summarizes the available acute toxicity and irritation data for suberic acid
and a selection of FDA-approved dicarboxylic acid excipients. This quantitative comparison is

essential for a preliminary risk assessment.

Substance
CAS
Number

Oral LD50
(Rat, mg/kg)

Skin
Irritation
(Rabbit)

Eye
Irritation
(Rabbit)

FDA IID
Listing

Suberic Acid 505-48-6 > 2,000 Irritant

Moderate to

Severe

Irritant

No

Succinic Acid 110-15-6 2,260 Irritant
Severe

Irritant
Yes

Adipic Acid 124-04-9 5,560 Mild Irritant
Severe

Irritant
Yes

Fumaric Acid 110-17-8 10,700 Mild Irritant
Severe

Irritant
Yes

Malic Acid 6915-15-7 1,600 - 3,500 Irritant
Severe

Irritant
Yes

Tartaric Acid 87-69-4 > 2,000 Mild Irritant
Severe

Irritant
Yes

Experimental Protocols
The safety data presented in this guide are primarily derived from studies conducted in

accordance with internationally recognized guidelines. The following are detailed

methodologies for the key toxicological endpoints evaluated.

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)
This method is designed to assess the acute toxic effects of a substance when administered

orally.
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Test Animals: Typically, healthy young adult rats of a single sex (usually females) are used.

Housing and Feeding: Animals are housed in standard laboratory conditions with access to

food and water, except for a brief fasting period before dosing.

Dose Administration: The test substance is administered as a single dose by gavage. The

initial dose is selected based on a sighting study to be a dose that is expected to produce

some signs of toxicity without causing mortality.

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body

weight changes for at least 14 days.

Endpoint: The study determines a dose that causes evident toxicity and a dose that causes

no evident toxicity, allowing for classification of the substance's acute oral toxicity. The LD50

is determined as greater than the highest dose tested if no mortality is observed.

Acute Dermal Irritation/Corrosion (OECD 404)
This guideline evaluates the potential of a substance to cause irritation or corrosion to the skin.

Test Animals: Healthy young adult albino rabbits are typically used.

Test Area Preparation: A small area of the animal's back is clipped free of fur 24 hours before

the test.

Application of Test Substance: A measured amount of the test substance (0.5 g for solids) is

applied to a small area of the clipped skin and covered with a gauze patch and semi-

occlusive dressing for a 4-hour exposure period.

Observation: After the exposure period, the patch is removed, and the skin is examined for

erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

Scoring: The degree of skin reaction is scored using a standardized system.

Acute Eye Irritation/Corrosion (OECD 405)
This test assesses the potential of a substance to cause irritation or corrosion to the eyes.
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Test Animals: Healthy young adult albino rabbits are used.

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye

of the animal. The other eye remains untreated and serves as a control.

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival

redness and swelling at 1, 24, 48, and 72 hours after instillation.

Scoring: Ocular lesions are scored according to a standardized system to determine the

degree of irritation.

Excipient Safety Evaluation Workflow
The following diagram illustrates a typical workflow for the safety and regulatory evaluation of a

potential new pharmaceutical excipient.
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A flowchart of the excipient safety evaluation process.
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Conclusion and Recommendations
Based on the available evidence, suberic acid cannot be considered a validated safe excipient

for general use in drug formulations at this time, primarily due to its absence from the FDA's

Inactive Ingredient Database. While its acute oral toxicity appears to be low, the potential for

skin and eye irritation requires careful consideration.

For drug development professionals seeking a dicarboxylic acid excipient, it is recommended to

utilize one of the well-established and FDA-approved alternatives such as succinic acid, adipic

acid, fumaric acid, malic acid, or tartaric acid. These compounds have a history of safe use in

pharmaceuticals and a more comprehensive and favorable regulatory status.

Should a specific formulation require the unique properties of suberic acid, a comprehensive

toxicological evaluation, following the workflow outlined above, and subsequent submission to

the FDA for inclusion in the Inactive Ingredient Database would be necessary. This would

involve significant investment in further safety studies to establish a robust safety profile.

To cite this document: BenchChem. [Suberic Acid: A Comparative Safety Analysis for Use as
a Pharmaceutical Excipient]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b032711#validation-of-suberic-acid-as-a-safe-
excipient-in-drug-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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